Despite the lack of current research data, the structure of 2-Chloro-6-fluoro-3-formylbenzonitrile offers interesting functionalities for potential scientific exploration:
These features suggest that 2-Chloro-6-fluoro-3-formylbenzonitrile could be a valuable starting material for the synthesis of novel:
2-Chloro-6-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula . It is a member of the benzonitrile family, characterized by the presence of a chloro group, a fluoro group, and a formyl group attached to a benzene ring. The unique arrangement of these substituents contributes to its distinctive chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
There is no known mechanism of action for 2-Cl-6-F-3-FCN as it hasn't been explored in scientific research.
Due to the lack of specific data, it's important to consider potential hazards associated with similar compounds:
These reactions enable the compound to serve as an intermediate in the synthesis of more complex organic molecules.
The biological activity of 2-Chloro-6-fluoro-3-formylbenzonitrile has been explored in various studies. Its structural features allow it to interact with biological targets, potentially modulating enzyme activities and influencing biochemical pathways. This compound may have applications in drug discovery, particularly in developing therapeutic agents that target specific enzymes or receptors.
The synthesis of 2-Chloro-6-fluoro-3-formylbenzonitrile typically involves several steps:
In industrial settings, production may utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
2-Chloro-6-fluoro-3-formylbenzonitrile finds applications across various domains:
The compound's versatility makes it valuable for research and industrial applications.
Studies on the interactions of 2-Chloro-6-fluoro-3-formylbenzonitrile with biological molecules have indicated its potential as a probe in biochemical assays. The compound's ability to participate in nucleophilic addition reactions allows it to engage with nucleophilic sites on biomolecules, which could lead to various biological effects. Understanding these interactions is crucial for its application in drug design and development.
When comparing 2-Chloro-6-fluoro-3-formylbenzonitrile with similar compounds, several key differences emerge:
| Compound Name | Unique Features |
|---|---|
| 2-Chloro-4-fluoro-3-formylbenzonitrile | Lacks the chloro group; different reactivity |
| 6-Chloro-2-fluoro-3-methylbenzonitrile | Contains a methyl group instead of a formyl group |
| 6-Chloro-2-fluoro-3-nitrobenzonitrile | Contains a nitro group; affects chemical behavior |
| 6-Chloro-2-fluoro-3-amino-benzonitrile | Contains an amino group; alters reactivity |
The uniqueness of 2-Chloro-6-fluoro-3-formylbenzonitrile lies in its combination of chloro, fluoro, and formyl substituents, which confer distinct reactivity profiles compared to its analogs. This makes it particularly valuable for specific chemical transformations and applications within medicinal chemistry and materials science.